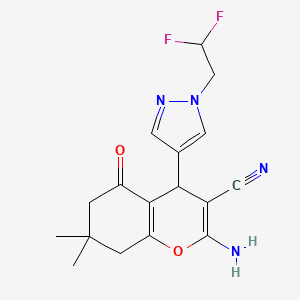![molecular formula C19H15N5O4 B10923695 6-(1,3-benzodioxol-5-yl)-3-methyl-N-(1-methyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923695.png)
6-(1,3-benzodioxol-5-yl)-3-methyl-N-(1-methyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(1,3-benzodioxol-5-yl)-3-methyl-N~4~-(1-methyl-1H-pyrazol-5-yl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic molecule that features a variety of functional groups, including a benzodioxole ring, a pyrazole ring, and an isoxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-yl)-3-methyl-N~4~-(1-methyl-1H-pyrazol-5-yl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole, pyrazole, and isoxazole rings, followed by their coupling.
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.
Formation of Isoxazole Ring: This can be synthesized by the reaction of hydroxylamine with a β-keto ester.
Coupling Reactions: The final step involves coupling these rings through a series of condensation and cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-benzodioxol-5-yl)-3-methyl-N~4~-(1-methyl-1H-pyrazol-5-yl)isoxazolo[5,4-b]pyridine-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
6-(1,3-benzodioxol-5-yl)-3-methyl-N~4~-(1-methyl-1H-pyrazol-5-yl)isoxazolo[5,4-b]pyridine-4-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-3-methyl-N~4~-(1-methyl-1H-pyrazol-5-yl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
6-(1,3-benzodioxol-5-yl)-3-methyl-N~4~-(1-methyl-1H-pyrazol-5-yl)isoxazolo[5,4-b]pyridine-4-carboxamide: can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness: : The presence of multiple functional groups and the specific arrangement of rings in 6-(1,3-benzodioxol-5-yl)-3-methyl-N~4~-(1-methyl-1H-pyrazol-5-yl)isoxazolo[5,4-b]pyridine-4-carboxamide gives it unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H15N5O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-methyl-N-(2-methylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15N5O4/c1-10-17-12(18(25)22-16-5-6-20-24(16)2)8-13(21-19(17)28-23-10)11-3-4-14-15(7-11)27-9-26-14/h3-8H,9H2,1-2H3,(H,22,25) |
InChI Key |
ULZCRXOWQNZFND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=NN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10923616.png)
![1-ethyl-N-(2-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923619.png)
![N-(4-bromophenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923632.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10923636.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923651.png)
![3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10923667.png)

![5-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10923678.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923682.png)
![3,6-dimethyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923686.png)
![(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B10923688.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923694.png)
![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10923702.png)
